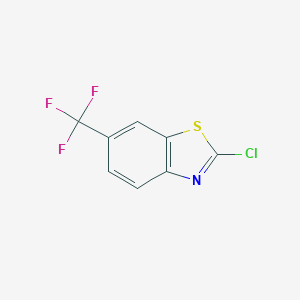

2-Chloro-6-trifluoromethylbenzothiazole

Description

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NS/c9-7-13-5-2-1-4(8(10,11)12)3-6(5)14-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRRVMGAKFESLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466935 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159870-86-7 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-trifluoromethylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiazole Scaffold in Modern Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal and materials chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of biologically active molecules. Benzothiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The introduction of a trifluoromethyl group at the 6-position and a reactive chloro group at the 2-position of the benzothiazole ring system creates 2-Chloro-6-trifluoromethylbenzothiazole, a highly valuable and versatile intermediate for the synthesis of novel therapeutic agents and agrochemicals.[5][6] The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the 2-chloro substituent serves as a convenient handle for further molecular elaboration through nucleophilic substitution reactions. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols and mechanistic insights to aid researchers in their synthetic endeavors.

Synthetic Strategies for this compound

Two principal synthetic pathways have emerged for the efficient preparation of this compound:

-

The Sandmeyer-Type Synthesis: This approach commences with the readily available 2-amino-6-(trifluoromethyl)benzothiazole and proceeds via a diazotization-chlorination sequence.

-

Chlorination of a 2-Mercaptobenzothiazole Precursor: This industrially relevant route involves the synthesis of 2-mercapto-6-(trifluoromethyl)benzothiazole, followed by its chlorination to yield the desired product.

This guide will delve into the intricacies of both methodologies, providing a comparative analysis to inform the selection of the most appropriate route based on starting material availability, scalability, and desired purity.

Route 1: The Sandmeyer-Type Synthesis

The Sandmeyer reaction and its variants are cornerstone transformations in aromatic chemistry, enabling the conversion of an amino group into a wide range of functionalities via a diazonium salt intermediate.[7] This approach offers a direct and often high-yielding route to this compound.

Logical Workflow for Sandmeyer-Type Synthesis

Caption: Workflow for the Sandmeyer-Type Synthesis.

Mechanistic Insights

The reaction proceeds through the initial formation of a diazonium salt from the primary amine. This is typically achieved using a nitrite source, such as tert-butyl nitrite, in an acidic medium. The resulting diazonium species is a highly reactive intermediate. In the presence of a copper(I) salt, a single-electron transfer (SET) mechanism is initiated, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) species, regenerating the copper(I) catalyst and affording the final chlorinated product.

Detailed Experimental Protocol: Sandmeyer-Type Synthesis

Synthesis of 2-Chloro-6-(trifluoromethyl)benzothiazole from 2-Amino-6-(trifluoromethyl)benzothiazole

-

Materials:

-

2-Amino-6-(trifluoromethyl)benzothiazole (1.0 eq)

-

Copper(I) chloride (1.2 eq)

-

tert-Butyl nitrite (1.5 eq)

-

Acetonitrile

-

1N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a three-necked flask equipped with a condenser, suspend copper(I) chloride (1.2 eq) in acetonitrile.

-

Add tert-butyl nitrite (1.5 eq) to the suspension and stir the mixture for 10 minutes at room temperature.

-

Slowly add a solution of 2-amino-6-(trifluoromethyl)benzothiazole (1.0 eq) in acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to 65 °C and maintain this temperature for 30 minutes.

-

Cool the reaction to room temperature and dilute with an excess of 1N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Separate the organic phase, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The product can be used in subsequent reactions without further purification or can be purified by column chromatography.[8]

-

| Parameter | Value | Reference |

| Yield | 92% | [8] |

| Appearance | Orange semi-solid | [8] |

Route 2: Chlorination of 2-Mercapto-6-(trifluoromethyl)benzothiazole

This pathway represents a robust and scalable alternative, often favored in industrial settings. It involves the initial synthesis of the corresponding 2-mercaptobenzothiazole, which is then converted to the 2-chloro derivative.

Logical Workflow for the 2-Mercapto Route

Sources

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)benzothiazole: Properties, Synthesis, and Reactivity

Introduction: The Strategic Importance of a Fluorinated Heterocycle

The benzothiazole scaffold is a privileged bicyclic heterocyclic system that forms the core of numerous biologically active compounds and functional materials.[1] Its unique electronic properties and rigid structure make it a cornerstone in medicinal chemistry. The strategic introduction of specific substituents can dramatically modulate a molecule's physicochemical and pharmacological profile. This guide focuses on 2-Chloro-6-(trifluoromethyl)benzothiazole, a key building block where two such critical functional groups converge.

The chlorine atom at the 2-position serves as a versatile synthetic handle. Activated by the adjacent nitrogen within the thiazole ring, it is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and a reactive site for modern palladium-catalyzed cross-coupling methodologies.[2][3] This allows for the facile introduction of a diverse array of functional groups.

Simultaneously, the trifluoromethyl (-CF₃) group at the 6-position imparts profound effects on the molecule's properties. The -CF₃ group is highly lipophilic and metabolically stable due to the strength of the C-F bond.[4] In drug development, its inclusion often enhances membrane permeability, improves binding affinity to biological targets, and increases bioavailability by blocking metabolic degradation pathways.[4] The convergence of this metabolically robust, lipophilic group with a highly versatile reactive center makes 2-Chloro-6-(trifluoromethyl)benzothiazole an invaluable intermediate for researchers in drug discovery and materials science.

Core Chemical and Physical Properties

A foundational understanding of a compound's physical properties is essential for its proper handling, storage, and use in experimental design. The key properties of 2-Chloro-6-(trifluoromethyl)benzothiazole are summarized below.

| Property | Value | Source |

| CAS Number | 159870-86-7 | [5][6][7] |

| Molecular Formula | C₈H₃ClF₃N₂S | [7] |

| Molecular Weight | 237.63 g/mol | [6] |

| Appearance | Orange semi-solid / Solid | [6] |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)-1,3-benzothiazole | [7] |

| Solubility | Soluble in ethyl acetate, slightly soluble in chloroform and methanol. | [6][8] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [8] |

Synthesis and Characterization

The primary route to 2-Chloro-6-(trifluoromethyl)benzothiazole involves a diazotization-substitution reaction (Sandmeyer-type reaction) from its corresponding 2-amino precursor.

Diagram: Synthetic Workflow

Caption: Synthetic conversion of the amino precursor to the target chloro-compound.

Experimental Protocol: Synthesis

This protocol is based on established procedures for the conversion of 2-aminobenzothiazoles to 2-chlorobenzothiazoles.[6]

Objective: To synthesize 2-Chloro-6-(trifluoromethyl)benzothiazole from 2-Amino-6-(trifluoromethyl)benzothiazole.

Materials:

-

2-Amino-6-(trifluoromethyl)benzothiazole (1.0 eq)[9]

-

Copper(I) Chloride (CuCl) (1.2 eq)

-

tert-Butyl nitrite (t-BuONO) (1.5 eq)

-

Acetonitrile (ACN)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked flask, condenser, dropping funnel, magnetic stirrer

Procedure:

-

In a three-necked flask equipped with a condenser, suspend copper(I) chloride (1.2 eq) in acetonitrile.

-

Add tert-butyl nitrite (1.5 eq) to the suspension and stir the mixture for 10 minutes at room temperature. The solution should change color.

-

Dissolve 2-Amino-6-(trifluoromethyl)benzothiazole (1.0 eq) in a minimal amount of acetonitrile.

-

Slowly add the solution of the amine dropwise to the reaction mixture. Gas evolution (N₂) will be observed.

-

After the addition is complete, heat the reaction mixture to 65°C and maintain for 30 minutes to ensure the reaction goes to completion.[6]

-

Cool the mixture to room temperature and dilute with an excess of 1N hydrochloric acid aqueous solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

-

The resulting orange semi-solid can often be used in subsequent reactions without further purification.[6] Purity can be assessed by TLC and LC-MS.

Characterization Data

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

| Data Type | Observed Values |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.10-8.05 (m, 2H), 7.74 (d, 1H) |

| LC-MS | m/z 238.2 [M+H]⁺ |

(Source: ChemicalBook[6])

Chemical Reactivity: A Versatile Synthetic Hub

The synthetic utility of 2-Chloro-6-(trifluoromethyl)benzothiazole stems from the high reactivity of the C2-chloro substituent, which can be displaced or coupled through several fundamental reaction classes.

Diagram: Key Reactivity Pathways

Caption: Major reaction pathways for functionalizing the C2 position.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the benzothiazole ring system, particularly the imine nitrogen, activates the C2 position towards attack by nucleophiles.[2] This allows for the displacement of the chloride ion by a wide range of nucleophiles.

Objective: To substitute the 2-chloro group with an amine, thiol, or alcohol nucleophile.

Materials:

-

2-Chloro-6-(trifluoromethyl)benzothiazole (1.0 eq)

-

Nucleophile (e.g., primary/secondary amine, thiol, or alcohol) (1.1 - 2.0 eq)

-

Base (e.g., K₂CO₃, Et₃N, or NaH, depending on the nucleophile)

-

Solvent (e.g., DMF, DMSO, or THF)

Procedure:

-

Dissolve 2-Chloro-6-(trifluoromethyl)benzothiazole in an appropriate anhydrous solvent in a reaction flask.

-

Add the base, followed by the nucleophile. For weakly acidic nucleophiles like amines or thiols, an organic base like triethylamine or an inorganic base like potassium carbonate is sufficient. For alcohols, a stronger base like sodium hydride may be required to generate the alkoxide in situ.

-

Heat the reaction mixture (typically 60-120°C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Causality: The reaction proceeds via a Meisenheimer complex intermediate, where the nucleophile adds to the C2 carbon, breaking the aromaticity of the ring. The negative charge is stabilized by the electron-withdrawing features of the heterocycle. Aromaticity is restored upon the expulsion of the chloride leaving group.[2][10]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming C-C and C-heteroatom bonds, and aryl chlorides are common substrates for these transformations.[3][11] Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings can be effectively applied to functionalize the 2-position of the benzothiazole core.

Caption: General mechanism for the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Objective: To form a C-C bond by coupling the benzothiazole with an organoboron compound.

Materials:

-

2-Chloro-6-(trifluoromethyl)benzothiazole (1.0 eq)

-

Aryl- or Vinyl-boronic acid (or ester) (1.2 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

-

To a flask, add 2-Chloro-6-(trifluoromethyl)benzothiazole, the boronic acid, the base, the palladium catalyst, and the ligand.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture (typically 80-110°C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Causality: The choice of ligand is critical. Electron-rich, bulky phosphine ligands facilitate the oxidative addition of the relatively unreactive aryl chloride to the Pd(0) center, which is often the rate-limiting step of the catalytic cycle.[12] The base is required to activate the boronic acid for the transmetalation step.

Safety and Handling

Proper safety precautions are mandatory when handling 2-Chloro-6-(trifluoromethyl)benzothiazole and its precursor, 2-Amino-6-(trifluoromethyl)benzothiazole. Always consult the full Safety Data Sheet (SDS) before use.

| Compound | Hazard Classifications | Key Precautionary Statements |

| 2-Amino-6-(trifluoromethyl)benzothiazole | Acute Toxicity 2 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | H300: Fatal if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[9] |

| General Halogenated Aromatics | May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. | Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid inhalation of dust/vapors and direct contact with skin and eyes.[13][14] |

Conclusion and Outlook

2-Chloro-6-(trifluoromethyl)benzothiazole is more than a simple chemical; it is a strategically designed building block that offers a powerful combination of chemical reactivity and desirable physicochemical properties. The trifluoromethyl group provides a scaffold with enhanced metabolic stability and lipophilicity, while the C2-chloro group acts as a linchpin for synthetic diversification. Through well-established SNAr and modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel benzothiazole derivatives. This versatility makes it an indispensable tool for professionals in drug discovery and development, enabling the exploration of new chemical space in the rational design of next-generation therapeutics and functional materials.

References

- Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". Benchchem.

- Synthesis of 2-amino-6-trifluoromethoxy-benzothiazole. PrepChem.com.

- 2-CHLORO-6-(TRIFLUOROMETHYL)BENZOTHIAZOLE (cas 159870-86-7) SDS/MSDS download. Guidechem.

- Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives | Request PDF.

- 2-Chloro-6-(trifluoromethoxy)-benzothiazole Product Description. ChemicalBook.

- 2-CHLORO-6-(TRIFLUOROMETHYL)BENZOTHIAZOLE | 159870-86-7. ChemicalBook.

- 2-Chloro-6-trifluoromethylbenzothiazole | 159870-86-7. J&K Scientific LLC.

- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.

- SAFETY D

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chlorobenzoselenazole. Benchchem.

- 2-Amino-6-(trifluoromethyl)benzothiazole 96 777-12-8. Sigma-Aldrich.

- SAFETY D

- SAFETY D

- Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.

- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [guidechem.com]

- 6. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZOTHIAZOLE | 159870-86-7 [chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 133840-96-7 CAS MSDS (2-Chloro-6-(trifluoromethoxy)-benzothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 2-氨基-6-(三氟甲基)苯并噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. merckmillipore.com [merckmillipore.com]

CAS number for 2-Chloro-6-trifluoromethylbenzothiazole

An In-depth Technical Guide to 2-Chloro-6-trifluoromethylbenzothiazole (CAS No. 159870-86-7)

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, particularly the reactive 2-chloro group and the electron-withdrawing trifluoromethyl group, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol with mechanistic insights, its applications in drug discovery, and essential safety and handling information. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 159870-86-7 | [1] |

| Molecular Formula | C₈H₃ClF₃NS | [1] |

| Molecular Weight | 237.63 g/mol | [1] |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)-1,3-benzothiazole | [1] |

| SMILES | C1=CC2=C(C=C1C(F)(F)F)SC(=N2)Cl | [1] |

| InChI Key | YIRRVMGAKFESLR-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The synthesis of this compound is most commonly achieved from 2-amino-6-trifluoromethylbenzothiazole via a Sandmeyer-type reaction. This section provides a detailed experimental protocol and an explanation of the underlying chemical principles.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the conversion of 2-aminobenzothiazoles to 2-chlorobenzothiazoles.

Materials:

-

2-Amino-6-trifluoromethylbenzothiazole

-

Copper(II) chloride (CuCl₂)

-

tert-Butyl nitrite

-

Acetonitrile

-

1N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

In a three-necked flask equipped with a condenser and a magnetic stirrer, suspend copper(II) chloride (1.2 equivalents) in acetonitrile.

-

To this suspension, add tert-butyl nitrite (1.5 equivalents) and stir the mixture for 10 minutes at room temperature. The color of the solution may change, indicating the formation of a reactive complex.

-

In a separate container, dissolve 2-amino-6-trifluoromethylbenzothiazole (1.0 equivalent) in a minimal amount of acetonitrile.

-

Slowly add the solution of 2-amino-6-trifluoromethylbenzothiazole dropwise to the reaction mixture. The addition rate should be controlled to maintain the reaction temperature.

-

After the addition is complete, heat the reaction mixture to 65 °C and maintain this temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute it with an excess of 1N hydrochloric acid aqueous solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Copper(II) chloride and tert-Butyl nitrite: This combination is a classic reagent system for the Sandmeyer reaction, which efficiently converts an amino group to a chloro group via a diazonium salt intermediate.

-

Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants and facilitate the reaction without participating in it.

-

Heating to 65 °C: The application of heat helps to promote the decomposition of the diazonium intermediate and the formation of the final product.

-

Acidic workup: The use of hydrochloric acid helps to quench any remaining reactive species and facilitates the separation of the organic product from aqueous-soluble byproducts.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved using a combination of spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzothiazole ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbon bearing the trifluoromethyl group and the carbon at the 2-position attached to the chlorine atom.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (237.63 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N stretching of the thiazole ring and the C-F stretching of the trifluoromethyl group.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon at the 2-position and the influence of the trifluoromethyl group on the benzothiazole ring.

-

Reactivity of the 2-Chloro Group: The chlorine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various functional groups, such as amines, thiols, and alcohols, to generate a library of derivatives.

-

Influence of the 6-Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl group enhances the electrophilicity of the 2-position, making it more reactive towards nucleophiles. It also increases the lipophilicity of the molecule, a property that is often beneficial for drug candidates as it can improve cell membrane permeability.

These reactivity features make this compound a valuable scaffold in drug discovery. Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethyl group is a common motif in many pharmaceuticals, as it can improve metabolic stability and binding affinity to biological targets.

Role as a Pharmacophore in Drug Design

The 2-substituted-6-trifluoromethylbenzothiazole scaffold can be considered a key pharmacophore in the design of new therapeutic agents. By modifying the substituent at the 2-position, researchers can modulate the biological activity and selectivity of the resulting compounds.

Caption: Role of this compound in generating bioactive derivatives.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its well-defined synthesis, versatile reactivity, and the desirable physicochemical properties imparted by the trifluoromethyl group make it an attractive starting material for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its synthesis, properties, applications, and handling, serving as a valuable resource for researchers and scientists working in drug discovery and organic synthesis.

References

- This is a placeholder for a specific citation for the synthesis protocol.

-

J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]

Sources

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-6-trifluoromethylbenzothiazole

This compound is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural framework, which combines a benzothiazole core with strategically placed chloro and trifluoromethyl substituents, makes it a highly valuable intermediate for synthesizing a diverse array of complex molecules. The inherent reactivity and electronic properties of this compound provide a versatile platform for drug development professionals and researchers to construct novel therapeutic agents and functional materials. This guide offers an in-depth exploration of its molecular structure, the analytical methodologies used for its characterization, its synthesis, and its chemical behavior, providing a foundational resource for scientists leveraging this key building block.

Section 1: Core Molecular Structure & Properties

A thorough understanding of the molecule's fundamental characteristics is the first step in harnessing its synthetic potential.

Systematic Identification

-

IUPAC Name: 2-chloro-6-(trifluoromethyl)-1,3-benzothiazole[1]

-

Molecular Formula: C₈H₃ClF₃NS[3]

-

Molecular Weight: 237.64 g/mol (Calculated based on formula)

Structural Formula and Connectivity

The molecule is built upon a bicyclic benzothiazole system. A chloro group is attached at the C2 position of the thiazole ring, and a trifluoromethyl group is substituted at the C6 position of the benzene ring.

Caption: Molecular structure of this compound.

Key Structural Features and Electronic Effects

The molecule's chemistry is dominated by its substituents. The trifluoromethyl (-CF₃) group at the C6 position is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect decreases the electron density of the benzene ring, influencing its reactivity in electrophilic aromatic substitution reactions.

At the C2 position, the chloro (-Cl) atom serves as an excellent leaving group. The electron-withdrawing nature of both the thiazole ring and the distant -CF₃ group enhances the electrophilicity of the C2 carbon, making it highly susceptible to nucleophilic aromatic substitution. This feature is the cornerstone of its utility as a chemical intermediate, allowing for the facile introduction of various functional groups at this position.

Physicochemical Properties

A summary of the predicted and observed physical properties is presented below. These properties are critical for designing reaction conditions and purification protocols.

| Property | Value | Source |

| Boiling Point | 250.8 ± 35.0 °C (Predicted) | [4] |

| Density | 1.599 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| Storage Temp. | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

Section 2: Spectroscopic Elucidation of Structure

The definitive confirmation of the molecular structure of this compound relies on the synergistic application of multiple spectroscopic techniques. This multi-faceted approach provides a self-validating system where data from one method corroborates the findings of another.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms in the molecule.

-

Observed Data: The ¹H NMR spectrum (300 MHz, CDCl₃) shows signals in the aromatic region at δ 8.10-8.05 (multiplet, 2H) and δ 7.74 (doublet, 1H).[2]

-

Structural Assignment:

-

The signals correspond to the three protons on the substituted benzene ring.

-

The complex multiplet and doublet patterns arise from proton-proton and proton-fluorine couplings, which is characteristic of a trifluoromethyl-substituted aromatic system.

-

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Utilize a 300 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum using a standard pulse program. Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide evidence of the elemental composition.

-

Observed Data: Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a molecular ion peak at m/z 238.2 [MH⁺].[2]

-

Interpretation: This value corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of 237.64 g/mol . The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be observable in a high-resolution mass spectrum, providing further structural validation.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like acetonitrile or methanol.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).

-

Mass Detection: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Data Integration Workflow

The power of modern structural elucidation lies in integrating data from multiple sources. Each technique provides a piece of the puzzle, and together they form a complete and validated picture of the molecular structure.

Caption: Workflow for the integration of spectroscopic data.

Section 3: Synthesis and Reactivity

Synthetic Pathway

A common and efficient route to this compound is through a modification of the Sandmeyer reaction, starting from its amino precursor.[2]

Experimental Protocol: Synthesis from 2-Amino-6-trifluoromethylbenzothiazole [2]

-

Reaction Setup: In a three-necked flask equipped with a condenser, suspend copper (II) chloride (2.75 mmol) in acetonitrile (5 mL).

-

Reagent Addition: Add tert-butyl nitrite (3.44 mmol) to the suspension and stir the solution for 10 minutes at room temperature.

-

Substrate Addition: Slowly add a solution of 2-amino-6-trifluoromethylbenzothiazole (2.29 mmol) in acetonitrile (1 mL) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 65 °C and maintain for 30 minutes. Nitrogen gas evolution will be observed.

-

Workup: Cool the reaction mixture and dilute it with an excess of 1N hydrochloric acid. Extract the product with ethyl acetate.

-

Purification: Separate the organic phase, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product. The product is often of sufficient purity (e.g., 92% yield) for subsequent reactions without further purification.[2]

Caption: Synthetic scheme for this compound.

Chemical Reactivity

As previously noted, the primary site of reactivity is the C2-Cl bond. This position is activated towards nucleophilic attack. This allows for the molecule to be used as a scaffold, where the chlorine atom can be displaced by a wide variety of nucleophiles, including:

-

Amines: To form 2-aminobenzothiazole derivatives.

-

Thiols: To generate 2-thioether substituted benzothiazoles.

-

Alcohols/Phenols: To create 2-alkoxy/aryloxybenzothiazoles.

This reactivity is fundamental to its application in building diverse chemical libraries for drug screening and materials development.

Section 4: Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. The broader class of benzothiazole derivatives is known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[5][6][7] The ability to easily modify the C2 position of this compound allows chemists to synthesize and test novel derivatives for these and other therapeutic applications. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability and cell membrane permeability.

Section 5: Safety and Handling

Proper safety protocols are mandatory when working with this and similar chemical compounds.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[8][9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9] Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[8][10] Storing under an inert atmosphere of nitrogen or argon is recommended for long-term stability.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

-

J&K Scientific LLC. This compound | 159870-86-7. [Link]

-

SpectraBase. 2-Chloro-6-(trifluoromethoxy)benzothiazole. [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. [Link]

-

PubChem. 2-Chloro-6-methylbenzothiazole. [Link]

-

ResearchGate. Crystal structure of 2-chloro-11-(((fluoromethyl)sulfonyl)methyl)-6-methyl-6,11-dihydrodibenzo[c,f][2][4]thiazepine 5,5-dioxide, C16H13ClFNO4S2. [Link]

-

National Institutes of Health. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]

-

PubChem. 2-Chloro-6-fluorobenzaldehyde. [Link]

-

ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

-

PubChem. 2-Chloro-6-nitrobenzothiazole. [Link]

-

MDPI. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. [Link]

- Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

National Institutes of Health. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZOTHIAZOLE | 159870-86-7 [chemicalbook.com]

- 3. 933674-80-7 CAS MSDS (2-CHLORO-6-TRIFLUOROMETHYLSULFANYL-BENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 133840-96-7 CAS MSDS (2-Chloro-6-(trifluoromethoxy)-benzothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic data for 2-Chloro-6-trifluoromethylbenzothiazole

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-trifluoromethylbenzothiazole

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative molecular designs. Among these, the benzothiazole scaffold is of paramount importance, featured in numerous clinically approved drugs and functional materials due to its unique electronic properties and diverse biological activities.[1] This guide focuses on a specific, highly functionalized derivative: this compound (CAS No. 159870-86-7). The strategic placement of a reactive chloro group at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 6-position makes this compound a versatile intermediate for the synthesis of novel therapeutic agents and other high-value chemicals.[1]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous structural elucidation and quality control of this compound. Rather than merely presenting data, we delve into the causality behind experimental choices and the interpretation of spectral features, grounding our discussion in the fundamental principles of spectroscopy and field-proven methodologies. While publicly available spectral data for this specific molecule is limited, this guide synthesizes known information with expert predictions based on its molecular structure to provide a robust framework for its characterization.

Physicochemical Properties

A foundational understanding of a molecule's physical properties is essential before undertaking spectroscopic analysis.

| Property | Value | Source(s) |

| CAS Number | 159870-86-7 | [2] |

| Molecular Formula | C₈H₃ClF₃N₂S | [2] |

| Molecular Weight | 237.63 g/mol | [2] |

| Appearance | Orange semi-solid (predicted) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete structural verification.

Proton (¹H) NMR Spectroscopy

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The aromatic region of the spectrum is of primary interest for this compound.

Data Interpretation & Expert Insights:

The structure contains three aromatic protons on the benzene ring portion of the benzothiazole system. Their chemical shifts and coupling patterns are dictated by the electronic effects of the trifluoromethyl group and the fused thiazole ring.

-

Expected Signals: Based on available data, the aromatic protons appear in the downfield region (δ 7.7-8.1 ppm), which is characteristic of electron-deficient aromatic systems.[2]

-

The proton at position 7 (adjacent to the sulfur and trifluoromethyl group) is expected to be a doublet.

-

The proton at position 5 (between the trifluoromethyl group and the fused ring nitrogen) is expected to be a doublet of doublets or a multiplet.

-

The proton at position 4 is expected to be a doublet or multiplet.

-

-

Causality: The strong electron-withdrawing nature of the -CF₃ group at position 6 deshields the adjacent protons (H5 and H7), shifting them to a higher chemical shift (further downfield). The reported multiplet between δ 8.10-8.05 and the doublet at δ 7.74 align with this prediction.[2]

Predicted ¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.10 - 8.05 | Multiplet | H-4, H-5 |

| 7.74 | Doublet | H-7 |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

-

Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical Parameters: Pulse angle of 30-45°, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.

-

Collect 16 to 64 scans to ensure an adequate signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule.

Data Interpretation & Expert Insights:

-

Expected Signals: The structure has 8 distinct carbon atoms, and thus 8 signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

C=N Carbon (C2): This carbon, bonded to both nitrogen and chlorine, will be significantly downfield, likely in the δ 150-160 ppm range.

-

Aromatic Carbons: Six signals are expected for the carbons of the benzene ring and the thiazole fusion. The carbon attached to the trifluoromethyl group (C6) and those adjacent to the heteroatoms will have distinct chemical shifts.

-

Trifluoromethyl Carbon (CF₃): This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift is typically in the δ 120-130 ppm range.

-

-

Causality: The electronegative chlorine, nitrogen, and trifluoromethyl groups significantly influence the chemical shifts. The C-F coupling is a key diagnostic feature for identifying the CF₃-bearing carbon and its neighbors.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly specific for fluorine-containing compounds and is essential for confirming the presence and environment of the trifluoromethyl group.

Data Interpretation & Expert Insights:

-

Expected Signal: A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group.

-

Chemical Shift: The chemical shift for a -CF₃ group attached to an aromatic ring typically appears in the range of δ -60 to -65 ppm (relative to CFCl₃ at δ 0 ppm).

-

Trustworthiness: The presence of this single, intense peak in the ¹⁹F NMR spectrum is an unambiguous confirmation of the intact trifluoromethyl group, making it a critical quality control experiment.

Workflow for Comprehensive NMR Analysis

Caption: Workflow for the complete NMR characterization of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Data Interpretation & Expert Insights:

-

Molecular Ion (M⁺): The primary piece of information is the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the exact mass is 236.9685. In techniques like LC-MS, the protonated molecule [M+H]⁺ is often observed, which aligns with the reported data of m/z 238.2.[2]

-

Isotopic Pattern: The presence of one chlorine atom creates a highly characteristic isotopic signature. Two peaks will be observed for the molecular ion and any chlorine-containing fragments: one for the ³⁵Cl isotope (M⁺) and one for the ³⁷Cl isotope (M+2), with a relative intensity ratio of approximately 3:1. This is a critical self-validating feature in the spectrum.

-

Fragmentation Pathway: Under electron ionization (EI), the molecule will fragment in a predictable manner. Key fragmentation events include the loss of a chlorine radical (·Cl), loss of a trifluoromethyl radical (·CF₃), and cleavage of the thiazole ring.

Predicted Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 237/239 | [M]⁺˙ | - |

| 202 | [M-Cl]⁺ | ·Cl |

| 168 | [M-CF₃]⁺ | ·CF₃ |

Experimental Protocol: GC-MS Acquisition

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.[4]

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

-

MS Method:

-

Ion Source: EI, 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion, the chlorine isotopic pattern, and the major fragment ions.

Proposed Fragmentation Pathway Diagram

Caption: Primary fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Interpretation & Expert Insights:

The IR spectrum of this compound will be characterized by several key absorption bands.

-

Aromatic C-H Stretch: A weak band or bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[5]

-

Heterocyclic Stretching (C=N, C=C): A series of medium to strong bands in the 1620-1450 cm⁻¹ region, characteristic of the conjugated benzothiazole ring system.

-

C-F Stretches: The trifluoromethyl group will produce very strong, characteristic absorption bands in the fingerprint region, typically between 1350 and 1100 cm⁻¹. These intense peaks are a key indicator of the -CF₃ group.

-

C-Cl Stretch: A medium to weak band in the lower frequency region (800-600 cm⁻¹), which can sometimes be difficult to assign definitively.[3]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3050 | Weak | Aromatic C-H Stretch |

| 1620 - 1450 | Medium-Strong | Aromatic/Thiazole C=C & C=N Stretch |

| 1350 - 1100 | Very Strong | C-F Stretch (-CF₃) |

| 800 - 600 | Weak-Medium | C-Cl Stretch |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR). Place a small amount of the semi-solid sample directly onto the ATR crystal (e.g., diamond).[6]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a true sample spectrum.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Analyze the resulting spectrum to identify the positions and relative intensities of the key absorption bands.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Data Interpretation & Expert Insights:

-

Chromophore: The benzothiazole ring system is a strong chromophore that absorbs UV radiation.

-

Expected Transitions: The spectrum is expected to show strong absorptions corresponding to π → π* transitions within the conjugated aromatic system.[7]

-

λmax Prediction: Benzothiazole itself has absorption maxima around 250 nm and 290 nm. The presence of substituents will cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift. The chloro and trifluoromethyl groups are auxochromes that will likely result in λmax values in the 250-320 nm range.

-

Solvent Effects: The choice of solvent can influence the exact position of the absorption maxima. It is standard practice to report the solvent used when presenting UV-Vis data.[8]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare a final sample with an absorbance in the optimal range of 0.2-1.0 AU.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as the reference (blank).

-

Fill a matching quartz cuvette with the prepared sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan the wavelength range (e.g., 200-400 nm) and record the absorption spectrum.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum. If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Conclusion

The structural confirmation of this compound is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. NMR (¹H, ¹³C, ¹⁹F) provides the definitive map of the molecular skeleton, while mass spectrometry confirms the molecular weight, elemental composition (via isotopic patterns), and fragmentation behavior. Vibrational (IR) and electronic (UV-Vis) spectroscopies provide crucial, orthogonal confirmation of the functional groups and conjugated system, respectively. By following the detailed protocols and interpretative guidance outlined in this document, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity and success of their research and development endeavors.

References

- Vertex AI Search. 133840-96-7(2-Chloro-6-(trifluoromethoxy)-benzothiazole) Product Description.

- SpectraBase. 2-Chloro-6-(trifluoromethoxy)benzothiazole.

- ChemicalBook. 2-Chloro-6-(trifluoromethoxy)-benzothiazole (133840-96-7) 1 H NMR.

- Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.

- ChemicalBook. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZOTHIAZOLE | 159870-86-7.

- Der Pharma Chemica. Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones.

- PubChem. 2-Chloro-6-nitrobenzothiazole | C7H3ClN2O2S | CID 75476.

- Benchchem. A Comparative Guide to the Structural Confirmation of 2-Chloro-6-fluorobenzaldehyde Derivatives.

- University of Toronto Scarborough. Interpreting UV-Vis Spectra.

- Benchchem. Spectroscopic Profile of 2-Chloro-6-fluorobenzaldehyde: A Technical Guide.

- ResearchGate. Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile.

- MDPI. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents.

- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- Benchchem. Physical and chemical properties of 2-Chloro-6-fluorobenzaldehyde.

- DSpace. Ultraviolet-Visible (UV-Vis) Spectroscopy.

- Benchchem. Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6-flu.

- MSU chemistry. UV-Visible Spectroscopy.

Sources

- 1. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents | MDPI [mdpi.com]

- 2. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZOTHIAZOLE | 159870-86-7 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-6-trifluoromethylbenzothiazole

Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Chloro-6-trifluoromethylbenzothiazole. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, presents a detailed experimental protocol for data acquisition, and offers a thorough interpretation of the spectral data. By explaining the influence of the molecule's distinct substituents on proton chemical shifts and coupling patterns, this guide serves as an essential resource for the structural elucidation and quality control of this important heterocyclic compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid bicyclic core, decorated with a versatile chlorine atom at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 6-position, makes it a valuable scaffold for the synthesis of novel bioactive molecules and functional materials.

Accurate structural characterization is paramount in the development of new chemical entities. Among the suite of analytical techniques available, ¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides precise information about the electronic environment, connectivity, and spatial relationships of protons within a molecule. This guide offers a detailed exploration of the ¹H NMR spectrum of this compound, providing the foundational knowledge required for its unambiguous identification.

Molecular Structure and Proton Environment

To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the unique environment of each proton.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Recommended Spectrometer Parameters

Quantitative data should be presented clearly. The following table outlines typical acquisition parameters for a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | Standard 30-degree pulse for quantitative 1D proton spectra. |

| Solvent | CDCl₃ | Common solvent; analyte should be checked for solubility. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Number of Scans (NS) | 16 or 32 | Sufficient for good signal-to-noise ratio with a 5-10 mg sample. |

| Acquisition Time (AQ) | ~4 seconds | Ensures good digital resolution. |

| Relaxation Delay (D1) | 5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |

| Spectral Width (SW) | 20 ppm (e.g., -2 to 18 ppm) | Covers the full range of expected proton chemical shifts. |

Data Analysis and Interpretation

While a specific experimental spectrum is not provided, the following table summarizes the expected data based on the theoretical predictions and literature values for similar structures.

[1][2]| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration | | :-------------: | :---------------: | :----------: | :--------------------------: | :---------: | | H-4 | ~7.8-8.0 | Doublet (d) | JH4-H5 = ~8.4 Hz | 1H | | H-5 | ~8.0-8.2 | Doublet of Doublets (dd) | JH5-H4 = ~8.4 Hz, JH5-H7 = ~2.0 Hz | 1H | | H-7 | ~8.3-8.5 | Doublet (d) | JH7-H5 = ~2.0 Hz | 1H |

Interpretation Narrative:

-

Signal at ~8.4 ppm (H-7): The most downfield signal is assigned to H-7. Its position is dictated by the strong deshielding effect of the ortho-CF₃ group. I[3]t appears as a doublet with a small coupling constant (~2.0 Hz), which is characteristic of a meta-coupling to H-5. 2[4]. Signal at ~8.1 ppm (H-5): The signal appearing as a doublet of doublets is assigned to H-5. It is split by H-4 with a large ortho-coupling constant (~8.4 Hz) and by H-7 with a smaller meta-coupling constant (~2.0 Hz). 3[5]. Signal at ~7.9 ppm (H-4): The most upfield of the aromatic signals is assigned to H-4. It appears as a doublet due to the large ortho-coupling to its only neighbor, H-5 (~8.4 Hz).

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and interpretable fingerprint for its structural verification. The spectrum is characterized by three aromatic signals, each with a relative integral of one. The powerful electron-withdrawing CF₃ group dominates the spectral dispersion, pushing the ortho protons (H-7 and H-5) significantly downfield. The coupling patterns—a doublet, a doublet of doublets, and a meta-coupled doublet—are fully consistent with the trisubstituted benzene ring structure. This guide provides the theoretical basis and practical framework for researchers to confidently acquire and interpret the ¹H NMR spectrum of this valuable chemical building block.

References

-

ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated? ResearchGate. Available at: [Link]

-

Squarespace. (n.d.). ortho meta para. Available at: [Link]

-

Olah, G. A., & Comisarow, M. B. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Semantic Scholar. Available at: [Link]

-

Reddit. (2023). The Effect of Fluorine in 1H NMR. Reddit. Available at: [Link]

-

Sloop, J. C. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH National Library of Medicine. Available at: [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. JoVE. Available at: [Link]

-

The University of Queensland. (2013). and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace. Available at: [Link]

-

Royal Society of Chemistry. (2014). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Available at: [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Chloro-6-trifluoromethylbenzothiazole

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Chloro-6-trifluoromethylbenzothiazole. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound or similar structures in their work. This document will delve into the theoretical underpinnings of its ¹³C NMR spectrum, provide a detailed experimental protocol, and offer insights into the interpretation of the spectral data.

Introduction

This compound is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. The precise characterization of this molecule is paramount for its application and further development. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework of the molecule. This guide will walk you through the essential aspects of acquiring and interpreting the ¹³C NMR spectrum of this specific benzothiazole derivative, providing both theoretical predictions and practical considerations.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical environment of each carbon atom in this compound dictates its unique resonance frequency, or chemical shift (δ), in the ¹³C NMR spectrum. Understanding the electronic effects of the substituents—the chloro group at the 2-position and the trifluoromethyl group at the 6-position—is key to predicting the spectrum.

Aromatic carbons typically resonate in the range of 120-150 ppm[1]. The benzothiazole ring system itself presents a unique electronic landscape. The heteroatoms, nitrogen and sulfur, influence the electron density around the ring. Furthermore, the electron-withdrawing nature of the chlorine and trifluoromethyl substituents will significantly impact the chemical shifts of the carbon atoms.

Substituent Effects:

-

2-Chloro Group: The chlorine atom is electronegative and will exert an inductive electron-withdrawing effect, generally causing a downfield shift (higher ppm) for the carbon atom to which it is attached (C2). However, through resonance, it can donate electron density to the ring, which can have a shielding effect on other carbons. In heteroaromatic systems, the inductive effect often dominates for the directly attached carbon[2][3].

-

6-Trifluoromethyl Group: The -CF₃ group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This powerful inductive effect will cause a significant downfield shift for the carbon it is attached to (C6) and will also influence the chemical shifts of the other carbons in the benzene ring. The carbon of the CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms (¹JCF)[4][5].

Based on these principles and data from related benzothiazole derivatives[6][7][8], we can predict the approximate chemical shifts for each carbon atom in this compound.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| C2 | 150 - 155 | Singlet |

| C3a | 130 - 135 | Singlet |

| C4 | 120 - 125 | Singlet |

| C5 | 125 - 130 | Quartet (⁴JCF) |

| C6 | 128 - 133 | Quartet (³JCF) |

| C7 | 122 - 127 | Singlet |

| C7a | 145 - 150 | Singlet |

| -CF₃ | 120 - 125 | Quartet (¹JCF) |

Note: These are estimated ranges and the actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and instrument setup. The following is a detailed, step-by-step methodology.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity to avoid signals from impurities complicating the spectrum.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tuning and Shimming: Tune the ¹³C probe and shim the magnetic field to ensure homogeneity and optimal resolution.

-

Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom (unless coupled to other nuclei like ¹⁹F)[9].

-

Acquisition Time (AQ): Set to 1-2 seconds.

-

Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Peak Picking: Identify and label the chemical shift of each peak.

Data Interpretation and Analysis

The resulting ¹³C NMR spectrum should display eight distinct signals corresponding to the eight unique carbon atoms in this compound. The assignment of these signals is based on the predicted chemical shifts and the characteristic splitting patterns due to fluorine coupling.

Key Features to Analyze:

-

Quaternary Carbons: The carbons at positions 2, 3a, 6, and 7a are quaternary and will generally have lower intensities due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

-

Fluorine Coupling: The most revealing feature will be the coupling of the carbon atoms to the three fluorine atoms of the trifluoromethyl group.

-

The -CF₃ carbon will appear as a distinct quartet with a large one-bond coupling constant (¹JCF) in the range of 270-280 Hz[5].

-

The C6 carbon , directly attached to the -CF₃ group, will exhibit a smaller quartet due to a two-bond coupling (²JCF).

-

The C5 and C7 carbons , meta to the -CF₃ group, may show even smaller quartet splitting due to three-bond coupling (³JCF). The C4 carbon, para to the -CF₃ group, might also show a small quartet splitting (⁴JCF).

-

Visualization of the Molecular Structure and Carbon Numbering

To aid in the spectral assignment, the following diagram illustrates the structure of this compound with the standard IUPAC numbering for the benzothiazole ring system.

Caption: Molecular structure of this compound with IUPAC numbering.

Conclusion

The ¹³C NMR analysis of this compound provides unambiguous structural confirmation and a detailed electronic picture of the molecule. By understanding the interplay of the substituent effects and the inherent electronic properties of the benzothiazole core, a predictive framework for the ¹³C NMR spectrum can be established. The experimental protocol outlined in this guide provides a robust methodology for obtaining high-quality data, and the principles of interpretation will allow for the confident assignment of all carbon resonances. This analytical approach is indispensable for quality control, reaction monitoring, and the detailed structural characterization required in modern chemical research and development.

References

- Biffinger, J. C., et al. (2004). Trianionic and Terdianionic Pincer Ligands: Synthesis and Coordination Chemistry of 2,6-Bis(trifluoromethyl)phenyl-Substituted Terphenyl Ligands. Organometallics, 23(26), 6323–6331.

- Ponomarenko, M. V., et al. (2019). Synthesis and properties of novel 2-hetaryl-5(6)-(trifluoromethyl)benzimidazoles. Russian Chemical Bulletin, 68(9), 1735–1743.

-

Doddrell, D. M., et al. (1974). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409. [Link]

-

Guzmán-Martínez, F., et al. (2021). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(15), 4475. [Link]

-

Bagno, A., et al. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(23), 4684–4692. [Link]

-

Abou-Karam, A., & El-Gendy, A. A. (2022). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 12(46), 30045-30066. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2020). Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6297. [Link]

-

ResearchGate. (n.d.). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). [Link]

- Peczyńska-Czoch, W., et al. (1993).

-

Pearson. (n.d.). How might you use 13C NMR spectroscopy to differentiate between t... [Link]

-

ResearchGate. (n.d.). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. [Link]

- Wawer, I., & Oszczapowicz, I. (1987). Carbon-13 NMR study of substituent effects in amidines. Magnetic Resonance in Chemistry, 25(4), 349-353.

-

Jackowski, K., et al. (2002). Systematic discrepancy of theoretical predictions of NMR chemical shifts for chlorinated aromatic carbons using the. Magnetic Resonance in Chemistry, 40(13), 825-829. [Link]

-

Zhang, S., et al. (2012). Density functional theory study of (13)C NMR chemical shift of chlorinated compounds. Magnetic Resonance in Chemistry, 50(8), 558-565. [Link]

-

Costa, V. E. U., et al. (2001). Skeletal and Chlorine Effects on 13C-NMR Chemical Shifts of Chlorinated Polycyclic Systems. Journal of the Brazilian Chemical Society, 12(1), 126-131. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 2-chloro-2-methylpropane. [Link]

-

Olah, G. A., & Mo, Y. K. (1972). Organometallic chemistry. I. Carbon-13 nuclear magnetic resonance spectroscopic study of chloronium ions. Journal of the American Chemical Society, 94(19), 6864–6865. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Chloro-6-trifluoromethylbenzothiazole

Abstract